molecular formula C7H12IN3 B13169425 Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine

Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B13169425
M. Wt: 265.09 g/mol
InChI Key: KRKAKHYFLINLNZ-UHFFFAOYSA-N
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Description

Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 3-iodo-1-methyl-1H-pyrazole with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The iodine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-methyl-1H-pyrazole: This compound is similar in structure but lacks the ethyl and iodine substituents.

    1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Another related compound with different substituents.

Uniqueness

Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of both the ethyl and iodine groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug design. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the pyrazole class of compounds, which are known for their diverse biological activities. The synthesis typically involves the reaction of 3-iodo-1-methylpyrazole with ethyl amine derivatives, leading to the formation of the target compound. The structural formula can be represented as follows:

C8H10IN3\text{C}_8\text{H}_{10}\text{I}\text{N}_3

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Pyrazole derivatives often act by binding to the active sites of enzymes, thereby inhibiting their activity. For instance, compounds with similar structures have shown inhibition against cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .
  • Receptor Modulation : There is evidence suggesting that pyrazole derivatives can modulate receptor activity, particularly in pathways related to cancer and inflammation. This modulation can lead to altered signaling cascades that affect cell proliferation and survival .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound:

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundMCF7 (breast cancer)0.46Aurora-A kinase inhibition
Similar PyrazolesA549 (lung cancer)26Induction of apoptosis
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep2 (laryngeal cancer)3.25Cytotoxicity through cell cycle arrest

These findings indicate that this compound may exhibit significant anticancer properties, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

Research has also pointed towards the anti-inflammatory properties of pyrazole derivatives. Compounds similar to this compound have been shown to reduce inflammation markers in various models:

Study ReferenceCompoundInflammatory ModelResult
Bouabdallah et al. N,N-bis[(3,5-dimethylpyrazol)]anilineCarrageenan-induced paw edemaSignificant reduction in edema
Wei et al. Ethyl derivativesLPS-induced inflammation in macrophagesDecreased TNF-alpha levels

These results suggest that pyrazole derivatives can be effective in managing inflammatory conditions by modulating cytokine release.

Case Studies and Research Findings

Several case studies have explored the biological activity of pyrazole derivatives:

  • Antitumor Efficacy : A study demonstrated that a series of pyrazole derivatives showed potent activity against various cancer cell lines, with some compounds exhibiting IC50 values lower than conventional chemotherapeutics .
  • Selectivity for Cancer Cells : Research indicated that certain pyrazole compounds selectively target cancer cells while sparing normal cells, highlighting their potential as safer therapeutic options .
  • Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the pyrazole ring significantly alter biological activity, emphasizing the importance of structure in drug design .

Properties

Molecular Formula

C7H12IN3

Molecular Weight

265.09 g/mol

IUPAC Name

N-[(3-iodo-1-methylpyrazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C7H12IN3/c1-3-9-4-6-5-11(2)10-7(6)8/h5,9H,3-4H2,1-2H3

InChI Key

KRKAKHYFLINLNZ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(N=C1I)C

Origin of Product

United States

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